molecular formula C16H18ClN3 B5636133 1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine

1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5636133
M. Wt: 287.79 g/mol
InChI Key: DQZWOUAYJSCTKG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine is a compound of interest in various chemical and pharmacological studies. Its unique structure, consisting of a piperazine ring substituted with a pyridinyl group and a chlorobenzyl group, lends itself to diverse reactivity and properties which have been explored in different contexts.

Synthesis Analysis

The synthesis of compounds related to 1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine typically involves multistep organic reactions, including nucleophilic substitution, amidation, and ring-closure reactions. For instance, Wu et al. (2000) described the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, indicating methods that could potentially be adapted for synthesizing related structures (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography and computational methods. Ban et al. (2023) reported on the synthesis and structural analysis of nitrogenous compounds, providing insights into the molecular configurations and interactions that could be relevant to understanding the structure of 1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine (Ban et al., 2023).

Chemical Reactions and Properties

Compounds containing piperazine and pyridinyl groups participate in various chemical reactions, such as nucleophilic substitution, acylation, and oxidative processes. These reactions can significantly alter the chemical properties and biological activities of the molecules. For example, Ishii et al. (1997) explored carbonylation reactions involving piperazines, demonstrating the potential for functionalizing such structures under specific conditions (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of 1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine and related compounds, such as solubility, melting point, and stability, are crucial for their application in chemical and pharmaceutical contexts. While specific data on this compound might not be directly available, studies on similar compounds provide valuable insights into understanding its behavior and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are essential for determining the utility of 1-(4-chlorobenzyl)-4-(2-pyridinyl)piperazine in research and development. Analyses such as those conducted by Mekky et al. (2021) on related compounds offer a foundation for predicting the chemical behavior and applications of this compound (Mekky et al., 2021).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWOUAYJSCTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-4-(2-pyridinyl)piperazine

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